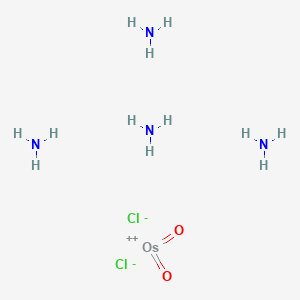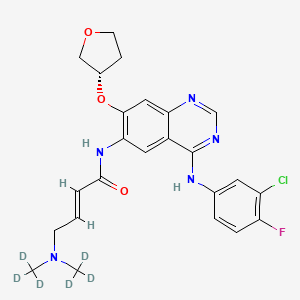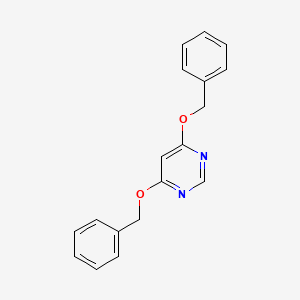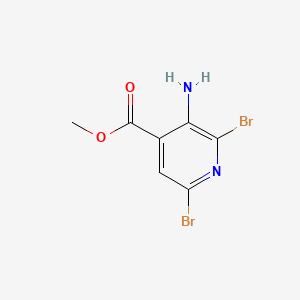
N-Nitroso-di-n-butylamine-d18
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Nitroso-di-n-butylamine-d18 is a stable isotope-labeled compound belonging to the nitrosamine family. Nitrosamines are known for their carcinogenic properties and are often found as contaminants in various environments, including water systems . The compound is used primarily in scientific research to study the behavior and effects of nitrosamines.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Nitroso-di-n-butylamine-d18 is synthesized by introducing deuterium atoms into N-Nitroso-di-n-butylamine. The process involves the nitrosation of di-n-butylamine in the presence of deuterated nitrosating agents. The reaction typically occurs under controlled conditions to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced analytical techniques to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Nitroso-di-n-butylamine-d18 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions include various nitroso derivatives, amines, and substituted nitrosamines, depending on the reaction conditions and reagents used .
Scientific Research Applications
N-Nitroso-di-n-butylamine-d18 is widely used in scientific research, including:
Chemistry: It serves as a reference standard for studying the behavior of nitrosamines in various chemical reactions.
Biology: The compound is used to investigate the biological effects of nitrosamines, particularly their carcinogenic properties.
Medicine: Research involving this compound helps in understanding the mechanisms of nitrosamine-induced carcinogenesis.
Mechanism of Action
N-Nitroso-di-n-butylamine-d18 exerts its effects through the formation of reactive intermediates that can interact with cellular components. The nitroso group is metabolically activated to form alkylating agents, which can damage DNA and other macromolecules, leading to carcinogenesis. The molecular targets include DNA, proteins, and other cellular structures, and the pathways involved are primarily related to oxidative stress and DNA repair mechanisms .
Comparison with Similar Compounds
Similar Compounds
N-Nitroso-di-n-butylamine: The non-deuterated form of the compound.
N-Nitroso-diethylamine: Another nitrosamine with similar carcinogenic properties.
N-Nitroso-dimethylamine: A smaller nitrosamine with similar chemical behavior.
Uniqueness
N-Nitroso-di-n-butylamine-d18 is unique due to the incorporation of deuterium atoms, which makes it particularly useful in isotopic labeling studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in various research applications .
Properties
CAS No. |
1219798-82-9 |
|---|---|
Molecular Formula |
C8H18N2O |
Molecular Weight |
176.355 |
IUPAC Name |
N,N-bis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)nitrous amide |
InChI |
InChI=1S/C8H18N2O/c1-3-5-7-10(9-11)8-6-4-2/h3-8H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2 |
InChI Key |
YGJHZCLPZAZIHH-VAZJTQEUSA-N |
SMILES |
CCCCN(CCCC)N=O |
Synonyms |
Dibutylnitrosamine-d18; NDBA-d18; NSC 6830-d18; Nitrosodibutylamine-d18; N-Butyl-N-nitroso-1-butanamine-d18; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


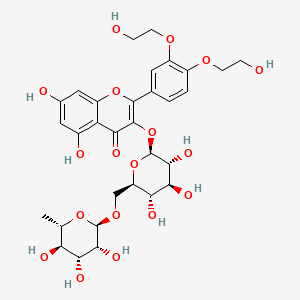
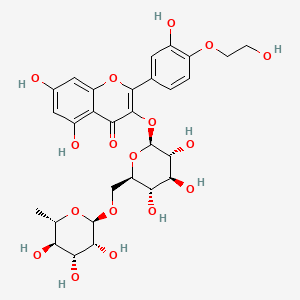



![(10aR,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,8,9,10,10b-octahydrobenzo[f]chromene](/img/structure/B580179.png)
![Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B580180.png)
